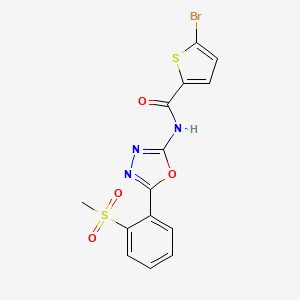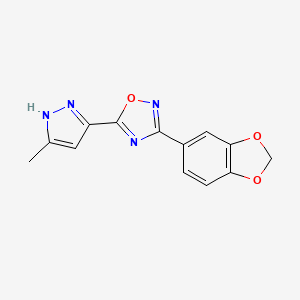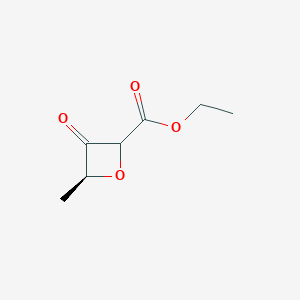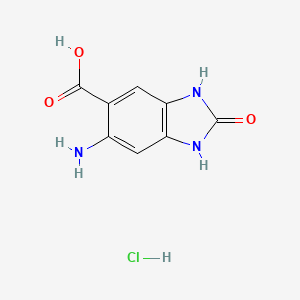![molecular formula C18H15N3O3 B3010052 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-67-0](/img/structure/B3010052.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, which are structurally related to the compound of interest, has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The study reported the synthesis of 18 different compounds, including those with the 1H-imidazol-1-yl moiety, which proved to be a viable alternative to the methylsulfonylamino group for inducing class III electrophysiological activity. These compounds were synthesized with the aim of achieving potency comparable to sematilide, a compound undergoing clinical trials. One of the synthesized compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated in vivo efficacy in models of reentrant arrhythmias, suggesting the potential of these synthesized molecules for therapeutic applications .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Two antipyrine derivatives were synthesized and their structures were determined, revealing that they crystallize in the monoclinic P21/c space group. The crystal packing was found to be stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts. The solid-state structures were further analyzed through Hirshfeld surface analysis, which showed that hydrogen bonds primarily form molecular sheets, with stabilization predominantly through electrostatic energy contributions. DFT calculations supported these findings, indicating that while hydrogen bonding interactions are energetically significant, the total binding energies of the assemblies are largely dominated by π-interactions, which include C–H⋯π, π⋯π, and lone pair halogen⋯π contacts .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving the compound of interest, the synthesis and structural analysis of related compounds suggest that the imidazolyl moiety can participate in various interactions that are crucial for the biological activity of these molecules. The ability to form hydrogen bonds and π-interactions is likely to influence the reactivity and binding affinity of these compounds to biological targets, such as cardiac ion channels, which are implicated in their electrophysiological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural characteristics and the interactions they can form. The presence of hydrogen bond donors and acceptors, as well as the potential for π-interactions, suggests that these compounds may have significant solubility in polar solvents and could exhibit specific binding properties in biological systems. The crystalline nature and the specific space group of related compounds indicate a degree of rigidity and defined geometry, which could be important for their interaction with biological targets. The DFT calculations and energy framework evaluations provide insights into the stability and potential energy barriers associated with the molecular conformations and interactions of these compounds .
Scientific Research Applications
Antiviral Activity
A study by Hamdouchi et al. (1999) discusses the synthesis and testing of compounds structurally related to benzimidazoles for their antiviral properties, particularly against human rhinovirus. This includes a focus on the stereospecific synthesis of these compounds and their potential as antirhinovirus agents (Hamdouchi et al., 1999).
Cardiac Electrophysiological Activity
Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides or benzene-sulfonamides shows their potency in in vitro cardiac assays. These compounds, including the one mentioned, have shown promise as selective class III agents affecting cardiac electrophysiology (Morgan et al., 1990).
Antimicrobial and Antioxidant Activities
A 2016 study by Sindhe et al. investigates a series of N-substituted benzimidazole derivatives for their antimicrobial and antioxidant properties. The study highlights the significance of incorporating a heterocyclic ring at the benzimidazole's second position to enhance biological activity (Sindhe et al., 2016).
Dopamine D2 Receptor Binding
Thurkauf et al. (1995) explore the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents by examining their ability to block dopamine D2 receptor binding, which is crucial for treating certain psychiatric disorders (Thurkauf et al., 1995).
Antihypertensive Properties
Carini et al. (1991) describe the discovery of a series of N-(biphenylylmethyl)imidazoles, including compounds like N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, as nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration (Carini et al., 1991).
Synthesis of Heterocyclic Compounds
Ahmad et al. (2012) discuss the synthesis of novel N-substituted benzyl/phenyl derivatives that include the benzimidazole moiety. These compounds have been evaluated for their antioxidant activities, showing potential as precursors for biologically active compounds (Ahmad et al., 2012).
Mechanism of Action
While the exact mechanism of action of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is not specified in the retrieved papers, benzimidazole derivatives have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research on “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activities. There is also potential for the development of new drugs based on the benzimidazole structure .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(16-11-23-8-9-24-16)19-13-5-3-4-12(10-13)17-20-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWKPSNPIBOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)
